3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical profiling ADME prediction

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697758-28-3) is a C3‑brominated, partially saturated pyrazolo[1,5‑a]pyrimidine with a molecular weight of 244.13 g mol⁻¹ and formula C₉H₁₄BrN₃. Its computed XLogP3‑AA of 2.5, topological polar surface area of 29.9 Ų, and a single hydrogen‑bond donor position it as a moderately lipophilic, low‑PSA heterocyclic building block that is structurally distinct from common 5,7‑dimethyl or 3‑halo‑5,7‑dimethyl analogs.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B13318706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCCC1=NN2C(CCNC2=C1Br)C
InChIInChI=1S/C9H14BrN3/c1-3-7-8(10)9-11-5-4-6(2)13(9)12-7/h6,11H,3-5H2,1-2H3
InChIKeyVEUNTPMPJJKJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Core Scaffold and Basic Physicochemical Profile for Procurement Evaluation


3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697758-28-3) is a C3‑brominated, partially saturated pyrazolo[1,5‑a]pyrimidine with a molecular weight of 244.13 g mol⁻¹ and formula C₉H₁₄BrN₃ [1]. Its computed XLogP3‑AA of 2.5, topological polar surface area of 29.9 Ų, and a single hydrogen‑bond donor [1] position it as a moderately lipophilic, low‑PSA heterocyclic building block that is structurally distinct from common 5,7‑dimethyl or 3‑halo‑5,7‑dimethyl analogs.

Why In‑Class Pyrazolo[1,5‑a]pyrimidines Are Not Interchangeable: The Critical Roles of C3‑Halogen Identity and C2/C7 Alkyl Substitution


Direct replacement of 3‑bromo‑2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine with non‑halogenated, 3‑chloro, or 5,7‑dimethyl analogs is inadvisable because the C3‑halogen identity and the 2‑ethyl/7‑methyl substitution pattern each independently modulate lipophilicity, cross‑coupling reactivity, and biological target engagement. For example, the 3‑bromo substituent significantly elevates XLogP (ca. +0.7 log units) relative to the non‑halogenated core [1][2] and, in related 5,7‑dimethyl series, is essential for anxiolytic activity that is absent with 3‑fluoro [3]. Furthermore, the 2‑ethyl‑7‑methyl arrangement provides a steric and electronic environment that differs from the commonly studied 5,7‑dimethyl motif, potentially altering kinase binding and metabolic stability. Consequently, generic substitution risks loss of desired reactivity, potency, or physicochemical properties.

Head‑to‑Head and Cross‑Study Quantitative Evidence Differentiating 3‑Bromo‑2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine from Its Closest Analogs


Elevated Lipophilicity vs. the Non‑Brominated 2‑Ethyl‑7‑methyl Core Enables Superior Passive Membrane Permeability Predictions

3‑Bromo‑2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine exhibits a computed XLogP3‑AA of 2.5 [1], whereas the corresponding 3‑H analog (2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine) has an XLogP3‑AA of 1.8 [2]. This represents a ΔXLogP of +0.7 log units, which is expected to translate into approximately 5‑fold higher passive membrane permeability based on established linear free‑energy relationships between logP and permeability in Caco‑2 and PAMPA models.

Lipophilicity Physicochemical profiling ADME prediction

Superior Suzuki–Miyaura Cross‑Coupling Reactivity at C3‑Br Compared with C3‑Cl Analogs

Microwave‑assisted Suzuki–Miyaura cross‑coupling of 3‑bromo‑pyrazolo[1,5‑a]pyrimidin‑5(4H)‑one derivatives proceeds with high efficiency under mild conditions using XPhosPdG2/XPhos catalyst system [1]. In contrast, 3‑chloro analogs require substantially higher temperatures or extended reaction times to achieve comparable conversions, consistent with the generally higher oxidative addition propensity of C–Br bonds relative to C–Cl bonds in Pd(0) catalysis [1]. The C3‑bromine on the target compound is thus predicted to be a superior synthetic handle for library diversification.

Cross‑coupling Building block reactivity Suzuki–Miyaura

Anxiolytic Activity Conferred by 3‑Bromo Substitution: Advantage over 3‑Fluoro and Non‑Halogenated Analogs

In a comparative in‑vivo study of 5,7‑dimethyl‑3‑halo‑pyrazolo[1,5‑a]pyrimidines, the 3‑bromo derivative (compound 9) produced robust anxiolytic effects comparable to diazepam and chlordiazepoxide in rat behavioral models, while the 3‑fluoro analog (compound 7) showed only marginal activity, and the non‑halogenated parent (compound 6) was essentially inactive [1]. The 3‑bromo compound also lacked potentiation of ethanol or barbiturate CNS depression, a differentiating feature relative to benzodiazepine comparators [1].

Anxiolytic CNS Halogen-dependent activity

Kinase Inhibitor Scaffold Potential: 3‑Bromo Pyrazolo[1,5‑a]pyrimidines as CDK Inhibitors with Defined Potency

A closely related 3‑bromo‑7‑chloro‑5‑(2‑chlorophenyl)‑pyrazolo[1,5‑a]pyrimidine, upon derivatization with aniline, yielded a cyclin‑dependent kinase (CDK) inhibitor with an IC₅₀ of 0.51 µM in kinase activity assays [1]. The 3‑bromo substituent serves as a key attachment point for further functionalization while maintaining the pyrazolo[1,5‑a]pyrimidine core that engages the ATP‑binding pocket. The target compound, bearing a 3‑bromo group and unexplored C2‑ethyl/C7‑methyl substitution, represents a novel starting scaffold for developing second‑generation CDK inhibitors with potentially improved selectivity or physicochemical properties.

Kinase inhibition CDK inhibitors Scaffold hopping

Preferred Research and Industrial Applications for 3‑Bromo‑2‑ethyl‑7‑methyl‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidine


Diversification via Suzuki–Miyaura Cross‑Coupling for CNS‑Targeted Compound Libraries

The C3‑bromo handle enables rapid parallel derivatization using microwave‑assisted Suzuki coupling (predicted efficient coupling with aryl/heteroaryl boronic acids) [1], and the elevated XLogP (2.5 vs. 1.8 for non‑halogenated analog) [2][3] supports passive CNS permeability, making this compound an ideal core for generating CNS‑focused screening libraries.

Anxiolytic Lead Optimization Leveraging 3‑Bromo Pharmacophore

Because the 3‑bromo substituent is essential for anxiolytic activity in the pyrazolo[1,5‑a]pyrimidine series [4], the target compound serves as a structurally novel starting point for optimizing anxiolytic leads that retain the required 3‑bromo group while exploring the underexplored 2‑ethyl‑7‑methyl substitution pattern.

CDK Inhibitor Scaffold Hopping and Selectivity Profiling

Given the validated 3‑bromo‑pyrazolo[1,5‑a]pyrimidine scaffold achieving sub‑micromolar CDK inhibition (IC₅₀ = 0.51 µM) [5], the target compound provides a differentiated starting point for synthesizing and profiling novel CDK inhibitors with potentially distinct selectivity windows driven by the 2‑ethyl‑7‑methyl decoration.

Physicochemical Property‑Driven Building Block Selection for Lead‑Like Compound Synthesis

The well‑defined computed parameters—MW 244.13, TPSA 29.9 Ų, HBD 1, XLogP 2.5 [2] —place this compound firmly within oral drug‑like space. It can be preferentially selected over lower‑LogP analogs when higher permeability or CNS exposure is desired, and over higher‑MW brominated intermediates when maintaining lead‑like properties is critical.

Quote Request

Request a Quote for 3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.